REACTION_CXSMILES
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[NH2:1][C:2]1[C:3]([SH:9])=[N:4][CH:5]=[N:6][C:7]=1[Cl:8].[CH2:10](OC(OCC)OCC)C>>[Cl:8][C:7]1[C:2]2[N:1]=[CH:10][S:9][C:3]=2[N:4]=[CH:5][N:6]=1
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Name
|
|
Quantity
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14 g
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Type
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reactant
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Smiles
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NC=1C(=NC=NC1Cl)S
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Name
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|
Quantity
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180 mL
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Type
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reactant
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Smiles
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C(C)OC(OCC)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture is stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 3 h
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue is purified by flash column chromatography on silica gel (5-10% ethyl acetate-petro ether)
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Name
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|
Type
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product
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Smiles
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ClC=1C2=C(N=CN1)SC=N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |